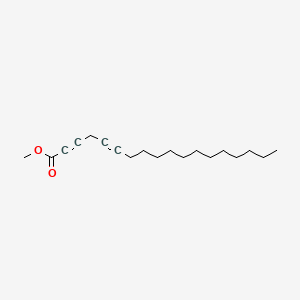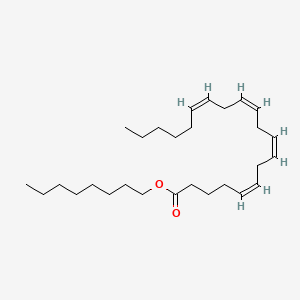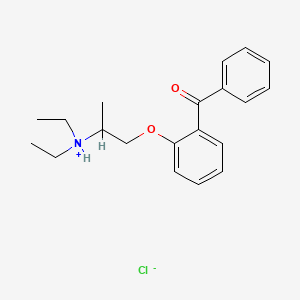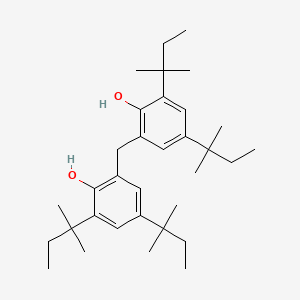
2-Mercaptoethyl 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptoethyl 2-ethylhexanoate is an organic compound with the molecular formula C10H20O2S. It is also known as 2-ethylhexanoic acid 2-mercaptoethyl ester. This compound is characterized by the presence of a mercapto group (-SH) and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Mercaptoethyl 2-ethylhexanoate can be synthesized through the esterification of 2-ethylhexanoic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process, offering a more environmentally friendly and efficient method .
Analyse Des Réactions Chimiques
Types of Reactions
2-Mercaptoethyl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-mercaptoethanol and 2-ethylhexanol.
Substitution: Thioethers or thioesters.
Applications De Recherche Scientifique
2-Mercaptoethyl 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-mercaptoethyl 2-ethylhexanoate involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify proteins and enzymes, affecting their function and activity. The ester group can also undergo hydrolysis, releasing 2-mercaptoethanol and 2-ethylhexanoic acid, which can further participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Mercaptoethyl 3,5,5-trimethylhexanoate
- (Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate)
- (Methylstannylidyne)tris(thioethylene)trilaurate
Uniqueness
2-Mercaptoethyl 2-ethylhexanoate is unique due to its specific combination of a mercapto group and an ester group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both nucleophilic and electrophilic properties .
Propriétés
Numéro CAS |
67859-57-8 |
|---|---|
Formule moléculaire |
C10H20O2S |
Poids moléculaire |
204.33 g/mol |
Nom IUPAC |
2-sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/C10H20O2S/c1-3-5-6-9(4-2)10(11)12-7-8-13/h9,13H,3-8H2,1-2H3 |
Clé InChI |
GLZUYMAJJWRTGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)OCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ledienosid [German]](/img/structure/B13766944.png)
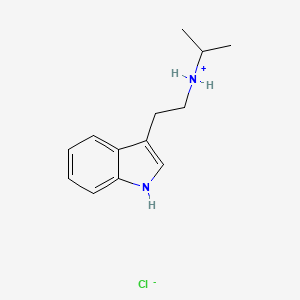
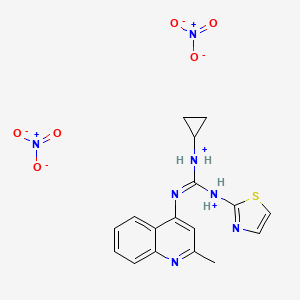
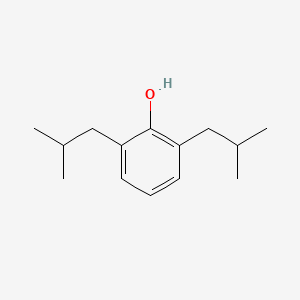
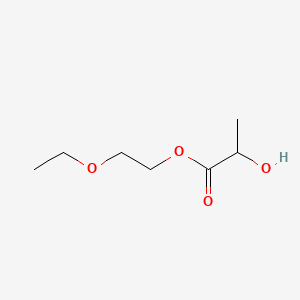
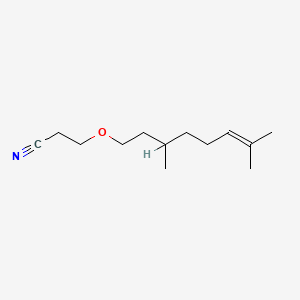
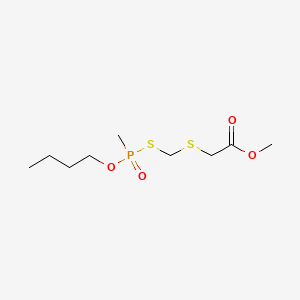
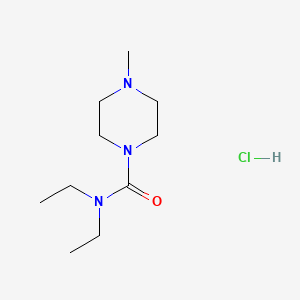
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)
